N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide
Description
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of piperidine, phenyl, triazole, and benzamide moieties
Properties
IUPAC Name |
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-19-9-11-25(12-10-19)13-17-3-1-2-4-20(17)24-21(28)16-5-7-18(8-6-16)26-14-22-23-15-26/h1-8,14-15,19,27H,9-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMJIMHEGYYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-hydroxypiperidine, which can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Attachment of the Phenyl Group: The hydroxypiperidine is then reacted with a benzyl halide to introduce the phenyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate.
Introduction of the Triazole Ring: The next step involves the formation of the 1,2,4-triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the Benzamide: Finally, the triazole-containing intermediate is reacted with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its triazole ring is particularly interesting for its potential to form stable complexes with metal ions.
Medicine
In medicinal chemistry, N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide moiety can interact with protein targets, affecting their function. Overall, the compound’s effects are mediated through its ability to form stable complexes and modify biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but lacks the piperidine ring.
N-[2-[(4-methylpiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but with a methyl group instead of a hydroxyl group on the piperidine ring.
Uniqueness
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both a hydroxyl group on the piperidine ring and a triazole ring. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
